L-Tyrosine-d11

説明

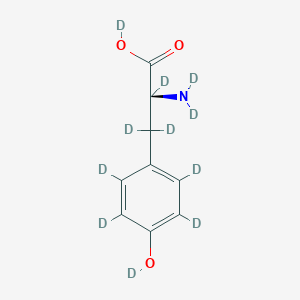

Structure

3D Structure

特性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

192.26 g/mol |

IUPAC名 |

deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4 |

InChIキー |

OUYCCCASQSFEME-VQWUOSHWSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H] |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

製品の起源 |

United States |

準備方法

Direct Deuteration via Acid-Catalyzed Exchange

One established method for preparing deuterated L-tyrosine involves the acid-catalyzed hydrogen-deuterium exchange on the protonated L-tyrosine molecule using deuterium chloride and deuterium oxide. This approach is detailed in a patent describing selective deuteration of L-tyrosine and other amino acids:

-

- L-Tyrosine (1.0 g) is treated with 6 N deuterium chloride (5 mL) under a nitrogen atmosphere.

- The reaction mixture is heated at reflux temperature, typically around 110 degrees Celsius, for several hours (often extending up to days for complete exchange).

- The elevated temperature catalyzes the exchange of hydrogen atoms on the aromatic ring and other exchangeable positions with deuterium.

- After completion, deuterium chloride and deuterium oxide are removed by vacuum concentration and repeated water flushes to eliminate excess acid.

- The resulting product is a partially or fully deuterated L-tyrosine, depending on reaction time and conditions.

-

- The starting material can be either protonated L-tyrosine for partial deuteration or partially deuterated precursors for full deuteration.

- The reaction temperature range is generally 80 to 120 degrees Celsius.

- Ion-exchange resins may be used to purify the deuterated amino acids by adsorbing them and then eluting under controlled conditions.

- Thin-layer chromatography is employed to verify the identity and purity of the deuterated product.

This method yields this compound with deuterium incorporation primarily at labile hydrogen sites and on aromatic hydrogens, achieving high isotopic purity when optimized.

Multi-Step Synthetic Derivatization Approach

A more complex and versatile preparation method involves chemical modification of L-tyrosine through sequential reactions including esterification, amidation, etherification, and hydrolysis. This approach is particularly useful for preparing derivatives of L-tyrosine, including O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine, which can be isotopically labeled with deuterium.

Step 1: Esterification

- Starting with L-tyrosine, an esterification reaction is performed using methanol under reflux in the presence of a catalyst such as concentrated sulfuric acid, thionyl chloride, or anhydrous hydrogen chloride (preferably thionyl chloride).

- The reaction is conducted at reflux temperature until completion.

- The methanol is removed by cooling and concentration, yielding L-tyrosine ester hydrochloride.

Step 2: Amidation

- The ester hydrochloride is reacted with trifluoroacetic anhydride in a suitable solvent (e.g., tetrahydrofuran) at reflux temperature.

- A base such as pyridine is used to facilitate the reaction.

- After reaction, the solvent is removed, and the product is washed, filtered, and dried to obtain an amidated intermediate.

Step 3: Etherification and Hydrolysis

- The amidated intermediate undergoes etherification with an alcohol (ROH) in the presence of triphenylphosphine and azodicarbonic diester compounds.

- The crude product is then hydrolyzed in a mixed solvent of lower alcohol and water with added base.

- Acidification to pH 5-6 follows, along with filtration and drying to yield the desired intermediate compound.

Step 4: Final Amidation

- The intermediate is reacted with sodium carbonate aqueous solution and 9-fluorenylmethyl-N-succinimidyl carbonate to perform amidation.

- After partial solvent removal, acidification, extraction, washing, and concentration, the final O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivative is obtained.

| Step | Catalyst/Base | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Esterification | Thionyl chloride (preferred) | Methanol | Reflux | Catalyst to tyrosine ratio ~1.7-2.0:1 |

| Amidation | Pyridine (preferred) | Tetrahydrofuran (preferred) | Reflux | Base to substrate ratio 2.2-2.8:1; trifluoroacetic anhydride ratio 1.3-1.6:1 |

| Etherification | Triphenylphosphine, azodicarbonic diester | Solvent B (unspecified, typically inert organic solvent) | Ambient to reflux | Followed by hydrolysis in alcohol/water |

| Hydrolysis | Alkali B (base) | Mixed lower alcohol and water | Ambient | Acidify to pH 5-6 |

| Final Amidation | Sodium carbonate aqueous solution | Solvent D (unspecified) | Ambient | Acidify to pH 6-7, extract with ethyl acetate |

This synthetic route allows for the incorporation of deuterium labels at specific positions by using deuterated reagents (e.g., deuterated methanol, deuterated alcohols) during the esterification and etherification steps, enabling the preparation of this compound derivatives with high isotopic purity and tailored functional groups.

Analytical and Research Outcomes

- The direct deuteration method achieves high deuterium incorporation efficiency, confirmed by chromatographic techniques such as thin-layer chromatography and amino acid analyzers.

- The multi-step synthetic method offers flexibility in producing labeled derivatives, which are useful for structural and functional studies.

- Purification steps including ion-exchange chromatography and solvent extraction ensure removal of residual acids and byproducts, resulting in high-purity this compound.

- Reaction conditions such as temperature, reagent concentration, and reaction time critically influence the degree of deuteration and yield.

- The use of deuterium chloride and deuterium oxide in the direct exchange method is effective for labeling aromatic and exchangeable hydrogens.

- The synthetic derivatization approach benefits from the use of selective reagents and catalysts to maintain stereochemical integrity while achieving desired substitution patterns.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acid-Catalyzed Deuteration | L-Tyrosine, Deuterium chloride, Deuterium oxide | 110°C, several hours to days, nitrogen atmosphere | Simple, high isotopic incorporation | Long reaction times, harsh acidic conditions |

| Multi-Step Synthetic Derivatization | L-Tyrosine, Methanol, Thionyl chloride, Trifluoroacetic anhydride, Triphenylphosphine, Azodicarbonic diester, Sodium carbonate | Reflux and ambient temperatures, multiple steps | Versatile, allows derivative preparation, site-specific labeling | Complex, multiple purification steps, requires deuterated reagents for labeling |

化学反応の分析

Types of Reactions

L-Tyrosine-d11 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol or aldehyde derivatives.

Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

Oxidation: L-DOPA, dopamine, norepinephrine, and epinephrine.

Reduction: L-Tyrosine alcohol and L-Tyrosine aldehyde.

Substitution: Various halogenated and nitrated derivatives of L-Tyrosine.

科学的研究の応用

L-Tyrosine-d11 has a wide range of scientific research applications:

作用機序

L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Molecular and Physicochemical Properties

*Estimated based on isotopic substitution.

Key Observations :

- Deuterium Effects : this compound exhibits a higher molecular weight and enhanced isotopic stability compared to L-tyrosine, making it ideal for tracer studies .

- Polymerization : L,L-Dityrosine, a dimer formed under oxidative stress, shows drastically reduced solubility and distinct photochemical behavior .

Key Insights :

- This compound’s deuterium atoms enable precise tracking in metabolic studies without perturbing biological systems, a unique advantage over non-deuterated analogs .

- 3-Methyl-L-tyrosine’s methyl group enhances its tyrosinase-binding affinity, making it a candidate for hyperpigmentation treatment research, though toxicity data remain scarce .

Q & A

Q. How is L-Tyrosine-d11 synthesized, and what protocols ensure high isotopic purity?

this compound is typically synthesized via isotopic labeling using deuterated precursors (e.g., deuterium oxide or deuterated amino acids) under controlled reaction conditions. Protocols involve:

- Deuterium incorporation : Reaction optimization (pH, temperature, and catalyst selection) to maximize D11 labeling .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the deuterated compound from non-deuterated byproducts .

- Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium incorporation) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Robust quantification requires:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized for selective detection of deuterated tyrosine amid endogenous L-tyrosine .

- Fluorometric assays : Coupled with enzymatic reactions (e.g., tyrosine hydroxylase) for dynamic tracking in live-cell systems .

- Internal standards : Use of isotopically labeled internal standards (e.g., L-Tyrosine-¹³C) to correct for matrix effects .

Q. What are the best practices for storing this compound to ensure stability?

Stability is maintained by:

- Storage conditions : –20°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .

- Desiccation : Use of silica gel or vacuum-sealed packaging to minimize hydrolysis .

- Periodic validation : Re-testing isotopic purity via MS after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?

Contradictions often arise from methodological variability. Key steps include:

- Standardizing protocols : Aligning experimental conditions (e.g., dosing regimens, animal models) and analytical methods (e.g., LC-MS/MS parameters) .

- Meta-analysis : Statistical evaluation of pooled data to identify confounding variables (e.g., metabolic enzyme polymorphisms) .

- Controlled replication : Independent validation of disputed findings under harmonized conditions .

Q. What considerations are critical when designing metabolic flux studies using this compound?

To ensure accurate tracer-based flux analysis:

- Isotope dilution effects : Pre-experimental modeling to determine optimal tracer concentrations that avoid saturation of metabolic pathways .

- Cell culture conditions : Monitoring pH, nutrient availability, and oxygen levels to maintain isotopic equilibrium .

- Data normalization : Correction for intracellular deuterium loss due to exchange reactions using kinetic models .

Q. How do pH and temperature variations affect this compound stability in experimental buffers?

Stability under physiological conditions requires:

- Pre-experimental testing : Incubate this compound in buffers across pH 6–8 and temperatures 4–37°C, followed by LC-MS analysis to quantify degradation .

- Buffer selection : Use phosphate-buffered saline (PBS) over Tris-based buffers, as Tris may catalyze deuterium exchange .

- Real-time monitoring : In situ UV-Vis spectroscopy to detect tyrosine oxidation products during prolonged experiments .

Methodological Reporting Standards

Q. What data should be included in publications to ensure reproducibility of this compound experiments?

Essential details:

- Synthetic protocols : Reaction times, purification yields, and spectroscopic validation data (NMR/MS spectra) .

- Analytical parameters : LC-MS/MS collision energies, retention times, and calibration curves .

- Environmental controls : Storage conditions, buffer compositions, and instrument calibration logs .

Q. How should researchers address isotopic interference in this compound assays?

Mitigation strategies include:

- Chromatographic separation : Optimize HPLC gradients to resolve this compound from endogenous tyrosine and its metabolites .

- High-resolution MS : Use orbitrap or time-of-flight (TOF) detectors to distinguish mass shifts caused by deuterium .

- Blank corrections : Run parallel assays with non-deuterated tyrosine to quantify background signals .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing this compound tracer data in complex biological systems?

Recommended methods:

Q. How can researchers validate the specificity of this compound in targeted metabolic studies?

Validation steps:

- Isotope tracing controls : Compare results with non-deuterated tyrosine to confirm tracer-specific signals .

- Knockdown/knockout models : Use tyrosine hydroxylase-deficient cells to verify metabolite dependency on exogenous this compound .

- Cross-validation : Correlate LC-MS/MS data with orthogonal methods (e.g., radiolabeled tyrosine assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。